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Dibenzo[b,e][1,4]dioxin-1-carbonitrile

Cat. No.: B13751775
M. Wt: 209.20 g/mol
InChI Key: SIFGLLCKPFRDCO-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Heterocyclic Chemistry

Dibenzo[b,e] nih.govacs.orgdioxin-1-carbonitrile belongs to the broad field of aromatic heterocyclic chemistry. Heterocyclic compounds are cyclic structures containing atoms of at least two different elements in the ring. In this case, the core structure contains carbon and oxygen atoms. The "dibenzo" prefix indicates the fusion of two benzene (B151609) rings to a central dioxin ring. wikipedia.org This fusion results in a planar or near-planar, rigid structure that is aromatic in nature. thieme-connect.de Aromaticity confers significant stability to the molecule. thieme-connect.de The dibenzo[b,e] nih.govacs.orgdioxin structure is significantly more stable than its less-fused counterparts, 1,4-dioxins and 1,4-benzodioxins. thieme-connect.de

Structural Characteristics of the Dibenzo[b,e]nih.govacs.orgdioxin Core System

The planarity and aromaticity of the dibenzo[b,e] nih.govacs.orgdioxin scaffold allow for π-π stacking interactions, a feature often exploited in materials science and medicinal chemistry. The parent compound is a white crystalline solid with a melting point of 119-122°C. nbinno.comechemi.com

Table 1: Physicochemical Properties of the Dibenzo[b,e] nih.govacs.orgdioxin Core

Property Value
Molecular Formula C12H8O2
Molecular Weight 184.19 g/mol
Appearance White crystalline solid
Melting Point 119-122 °C

Note: Data for the unsubstituted parent compound.

Significance of the Carbonitrile Functional Group in Chemical Design and Reactivity

The carbonitrile (-C≡N) group, also known as a cyano group, at the 1-position of the dibenzo[b,e] nih.govacs.orgdioxin ring system is a significant feature that influences the molecule's chemical properties and potential applications. The carbonitrile group is a strong electron-withdrawing group, which can modulate the electronic properties of the aromatic system.

In the context of chemical synthesis, the carbonitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, which are key functional groups in many biologically active molecules. researchgate.net For instance, a series of dibenzo nih.govacs.orgdioxin-1-carboxamides have been synthesized and evaluated for their antitumor activity. nih.gov

Furthermore, cyanodibenzo nih.govacs.orgdioxins have been noted for their fluorescent properties, suggesting potential applications in materials science, such as in the development of fluorescent probes or organic light-emitting diodes (OLEDs). researchgate.net

Overview of Research Trajectories for Dibenzo[b,e]nih.govacs.orgdioxin Scaffolds

Research into dibenzo[b,e] nih.govacs.orgdioxin scaffolds has followed several distinct trajectories. Historically, a significant amount of research has focused on the environmental impact and toxicology of polychlorinated dibenzo-p-dioxins (PCDDs), which are persistent organic pollutants. who.intnih.gov However, many non-halogenated derivatives of dibenzo[b,e] nih.govacs.orgdioxin are relatively less toxic, and some have been investigated for their potential therapeutic applications. thieme-connect.de

A notable area of research is the development of dibenzo[b,e] nih.govacs.orgdioxin derivatives as potential antitumor agents. nih.govthieme-connect.de Specifically, dibenzo nih.govacs.orgdioxin-1-carboxamides have been identified as a new class of DNA-intercalating agents with activity against leukemia cell lines. nih.gov The synthesis of these compounds often proceeds through a carboxylic acid intermediate, which can be derived from the corresponding carbonitrile.

The synthesis of cyanodibenzo nih.govacs.orgdioxins has been achieved through methods such as cyano-activated fluoro displacement reactions. researchgate.net This synthetic route allows for the introduction of the carbonitrile group onto the dibenzo[b,e] nih.govacs.orgdioxin scaffold, opening up avenues for further functionalization and the exploration of their properties. Other synthetic strategies to create substituted dibenzo[b,e] nih.govacs.orgdioxins include Diels-Alder reactions and electrophilic aromatic substitution. thieme-connect.deresearchgate.net

Table 2: Key Research Areas for Dibenzo[b,e] nih.govacs.orgdioxin Derivatives

Research Area Focus Key Findings
Medicinal Chemistry Antitumor Agents Dibenzo nih.govacs.orgdioxin-1-carboxamides show in vitro and in vivo activity against leukemia. nih.gov
Materials Science Fluorescent Materials Cyanodibenzo nih.govacs.orgdioxins exhibit fluorescence. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H7NO2 B13751775 Dibenzo[b,e][1,4]dioxin-1-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H7NO2

Molecular Weight

209.20 g/mol

IUPAC Name

dibenzo-p-dioxin-1-carbonitrile

InChI

InChI=1S/C13H7NO2/c14-8-9-4-3-7-12-13(9)16-11-6-2-1-5-10(11)15-12/h1-7H

InChI Key

SIFGLLCKPFRDCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC3=CC=CC(=C3O2)C#N

Origin of Product

United States

Reaction Chemistry and Mechanistic Investigations of Dibenzo B,e 1 2 Dioxin 1 Carbonitrile

Photochemical Transformations

The photochemical behavior of dibenzo[b,e] thieme-connect.dedioxins is a critical area of study, particularly concerning their environmental fate. Research into model dibenzo thieme-connect.dedioxin compounds has elucidated key mechanistic pathways that are likely applicable to derivatives such as Dibenzo[b,e] thieme-connect.dedioxin-1-carbonitrile.

Photochemically Initiated Aryl-Ether Bond Homolysis

Studies on a variety of model dibenzo thieme-connect.dedioxins have demonstrated that these compounds can undergo a photochemically initiated homolysis of the aryl-ether bond. researchgate.net This process is a key step in the photochemical transformation of these molecules. The absorption of ultraviolet light provides the energy necessary to break the otherwise stable ether linkage, leading to the formation of highly reactive intermediates.

Formation and Characterization of Reactive Intermediates (e.g., Spirocyclohexadienones, Biphenylquinones)

Following the initial aryl-ether bond homolysis, a novel intramolecular rearrangement occurs. researchgate.net This rearrangement leads to the formation of reactive intermediates, specifically 2-spiro-6'-cyclohexa-2',4'-dien-1'-one and subsequently 2,2'-biphenylquinone intermediates. researchgate.net These transient species have been observed and characterized using techniques such as UV-Vis spectrophotometry. researchgate.net

The fate of these biphenylquinone intermediates is dependent on the subsequent reaction conditions. In the presence of an organic solvent and under continued irradiation, they have been observed to participate in excited-state hydrogen abstraction, resulting in the formation of the corresponding 2,2'-dihydroxybiphenyls. researchgate.net However, in the absence of continued irradiation, the thermal rearrangement of these intermediates takes precedence. The substitution pattern on the aromatic rings influences the final product. For 2,2'-biphenylquinones with electron-donating substituents, rearrangement typically leads to the formation of oxepino[2,3-b]benzofurans. Conversely, the unsubstituted 2,2'-biphenylquinone and its derivatives bearing electron-withdrawing groups tend to rearrange to form 1-hydroxydibenzofurans. researchgate.net

Influence of Matrix Effects on Photodegradation Pathways

The surrounding environment, or matrix, can significantly influence the photodegradation pathways of dibenzo[b,e] thieme-connect.dedioxins. For instance, the photolysis of polychlorinated dibenzo-p-dioxins in an n-hexane solvent primarily proceeds via dechlorination. The specific positions of chlorine loss are influenced by the structure of the parent molecule. This highlights the importance of the solvent and other matrix components in directing the course of photochemical reactions.

Thermal Decomposition Pathways

Information regarding the specific thermal decomposition pathways of Dibenzo[b,e] thieme-connect.dedioxin-1-carbonitrile is not extensively detailed in publicly available literature. General knowledge of related aromatic ethers suggests that at elevated temperatures, decomposition would likely involve the cleavage of the ether bonds and fragmentation of the aromatic rings. However, without specific experimental data for the 1-carbonitrile derivative, any proposed pathway remains speculative.

Electrochemical Behavior and Redox Properties

The electrochemical properties of dibenzo[b,e] thieme-connect.dedioxin derivatives have been a subject of interest. Dibenzo[b,e] thieme-connect.dedioxin itself behaves as an aromatic ether. thieme-connect.de The removal of an initial electron from the system results in the formation of a radical cation. thieme-connect.de Further loss of a second electron leads to a Hückel 6π-electron structure, indicating a change in the electronic nature of the molecule upon oxidation. thieme-connect.de

Studies on annulated dioxins have included investigations into their cyclovoltammetric behavior, providing insights into their redox properties. researchgate.net The synthesis and electrochemical properties of related structures, such as benzo[b]naphtho[2,3-e] thieme-connect.de-dioxin-6,11-quinones, have also been explored, demonstrating the capacity of the broader class of dioxin-containing compounds to undergo redox reactions. acs.org

Nucleophilic Aromatic Substitution (SNAr) at the Dibenzo[b,e]thieme-connect.deacademax.comdioxin Core

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for introducing substituents onto the dibenzo[b,e] thieme-connect.dedioxin core, particularly when the ring is activated by electron-withdrawing groups. The SNAr mechanism generally involves the attack of a nucleophile on an aromatic carbon bearing a leaving group, leading to the formation of a negatively charged Meisenheimer complex. diva-portal.org The subsequent departure of the leaving group yields the substituted aromatic product. diva-portal.org

Reactivity of the Carbonitrile Group

The carbonitrile (cyano) group in Dibenzo[b,e] beilstein-journals.orgacsgcipr.orgdioxin-1-carbonitrile is a versatile functional group that can undergo a variety of chemical transformations, including hydrolysis, reduction, and cycloaddition reactions. These reactions allow for the conversion of the nitrile into other important functional groups such as carboxylic acids, amines, and amides, providing pathways to a range of derivatives.

The conversion of a nitrile to a carboxylic acid is known as hydrolysis. This transformation can be achieved under either acidic or basic conditions, both of which involve the reaction of the carbon-nitrogen triple bond with water. The hydrolysis of cyanodibenzo beilstein-journals.orgacsgcipr.orgdioxins has been successfully carried out using potassium hydroxide (B78521) in ethylene (B1197577) glycol.

The general mechanism for nitrile hydrolysis proceeds in two main stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the corresponding carboxylic acid. beilstein-journals.org

Acid-Catalyzed Hydrolysis : The nitrile is heated under reflux with a dilute mineral acid, such as hydrochloric acid. researchgate.net The nitrogen atom of the nitrile is first protonated, which activates the carbon atom toward nucleophilic attack by water. A series of proton transfers leads to the formation of an amide intermediate, which is then further hydrolyzed under the acidic conditions to yield the carboxylic acid and an ammonium (B1175870) ion. beilstein-journals.org

Base-Catalyzed Hydrolysis : This method involves heating the nitrile with an aqueous solution of a base, like sodium hydroxide. researchgate.net The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. quora.com The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the more stable amide. beilstein-journals.org Continuous hydrolysis of the amide under basic conditions produces a carboxylate salt and ammonia (B1221849). researchgate.netquora.com To obtain the final carboxylic acid, the reaction mixture must be acidified with a strong acid to protonate the carboxylate salt. researchgate.net

Interactive Data Table: Conditions for Nitrile Hydrolysis
Condition TypeReagentsIntermediateInitial ProductFinal Product (after workup)Reference
AcidicDilute HCl, Heat (reflux)AmideCarboxylic Acid + Ammonium salt (e.g., NH₄Cl)Dibenzo[b,e] beilstein-journals.orgacsgcipr.orgdioxin-1-carboxylic acid researchgate.net
BasicNaOH(aq) or KOH(aq), Heat (reflux)AmideCarboxylate Salt (e.g., Sodium salt) + Ammonia (NH₃)Dibenzo[b,e] beilstein-journals.orgacsgcipr.orgdioxin-1-carboxylic acid researchgate.net

The reduction of nitriles provides a direct route to primary amines. wikipedia.org This transformation is of significant industrial importance and can be accomplished through several methods, primarily catalytic hydrogenation or the use of potent metal hydride reagents. rsc.org While specific studies on Dibenzo[b,e] beilstein-journals.orgacsgcipr.orgdioxin-1-carbonitrile are not detailed, the general methodologies for aryl nitrile reduction are applicable.

Catalytic Hydrogenation : This is often the most efficient and economical method for producing primary amines from nitriles. acsgcipr.orgwikipedia.org The reaction involves treating the nitrile with hydrogen (H₂) gas in the presence of a metal catalyst. acsgcipr.org Common catalysts include Group 10 metals like Raney nickel, palladium, or platinum dioxide. wikipedia.org The reaction proceeds through an intermediate imine, which is further hydrogenated to the primary amine. bme.hu A key challenge is preventing side reactions where the newly formed primary amine attacks the intermediate imine, leading to the formation of secondary and tertiary amines. wikipedia.orgbme.hu Catalyst choice, solvent, pH, and temperature are critical factors in maximizing the selectivity for the primary amine. wikipedia.org Homogeneous catalysts based on iron, cobalt, ruthenium, and rhodium have also been developed for the selective hydrogenation of nitriles to primary amines. rsc.orgresearchgate.net

Metal Hydride Reduction : Strong reducing agents, particularly lithium aluminum hydride (LiAlH₄), are highly effective for the reduction of nitriles to primary amines. adichemistry.combyjus.com LiAlH₄ acts as a source of nucleophilic hydride ions (H⁻) that attack the electrophilic carbon of the nitrile. adichemistry.comchemistrysteps.com The reaction involves two successive additions of hydride to the carbon-nitrogen triple bond, ultimately forming a di-anionic nitrogen intermediate. chemistrysteps.com An aqueous or acidic workup is then required to protonate the intermediate and yield the primary amine. chemistrysteps.com Other hydride reagents, such as diborane (B8814927) and lithium borohydride, can also be used. wikipedia.org

The carbonitrile group can be converted to an amide, which is a key synthetic intermediate. This can be achieved either by stopping the hydrolysis reaction at the amide stage or by converting the fully hydrolyzed carboxylic acid into an amide derivative. Research has shown that cyanodibenzo beilstein-journals.orgacsgcipr.orgdioxines can be converted into their corresponding amide derivatives.

A common laboratory and industrial method for preparing amides involves reacting a carboxylic acid derivative (such as an acid halide) with an amine. nih.gov Therefore, Dibenzo[b,e] beilstein-journals.orgacsgcipr.orgdioxin-1-carboxylic acid, obtained from the hydrolysis of the nitrile, can be converted to an acid chloride and subsequently reacted with ammonia or a primary/secondary amine to form the desired amide. The synthesis of related compounds, such as 2,3-dihydro-1,4-benzodioxine-5-carboxamide, has been achieved by converting the corresponding carboxylic acid using a mixed-anhydride method. nih.gov

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, providing a pathway to construct heterocyclic rings. A prominent example is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097) to form a tetrazole ring. researchgate.net Tetrazoles are important in medicinal chemistry, often serving as bioisosteres for carboxylic acids. beilstein-journals.orgbeilstein-archives.orgresearchgate.net

This reaction, often catalyzed by metal salts (e.g., copper or zinc), involves the [3+2] cycloaddition of an azide, such as sodium azide, across the nitrile's triple bond. researchgate.netnih.gov The reaction mechanism leads to the formation of a five-membered aromatic ring containing four nitrogen atoms (the tetrazole). A wide variety of aryl nitriles can undergo this transformation to afford the corresponding 5-substituted-1H-tetrazoles in good to excellent yields. researchgate.net

Another class of cycloaddition involves nitrile oxides, which are typically generated in situ from aldoximes. These nitrile oxides can then react as 1,3-dipoles with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocycles like isoxazolines and isoxazoles. beilstein-journals.orgbeilstein-journals.org

Mechanistic Studies of Dibenzo[b,e]beilstein-journals.orgacsgcipr.orgdioxin Formation from Precursors

The formation of the dibenzo[b,e] beilstein-journals.orgacsgcipr.orgdioxin ring system is a critical area of study, particularly due to the environmental significance of its chlorinated derivatives. The synthesis and incidental formation of the core ring structure can occur through several mechanistic pathways from various precursor molecules. Common synthetic methods include the base-induced self-condensation of 2-halophenols or the condensation of benzene-1,2-diols with activated halobenzenes.

Quantum chemistry calculations and mechanistic studies have elucidated several pathways for dibenzo-p-dioxin (B167043) (DD) formation, often in the context of combustion or partial oxidation of aromatic compounds.

From Anthracene (B1667546) Precursors : Studies using density functional theory (DFT) have shown that anthracene can be an important precursor for dibenzo-p-dioxin. The partial oxidation of anthracene can lead to the formation of the dioxin ring system through a series of elementary reactions with potential barriers lower than 33.54 kcal/mol. beilstein-journals.org These studies also revealed that water can act as a catalyst, significantly lowering the activation barriers for both dibenzofuran (B1670420) and dibenzo-p-dioxin formation. beilstein-journals.org

From o-Benzyne Precursors : Dibenzo-p-dioxin can also be formed from the bimolecular reactions of o-benzyne with phenoxy and phenylperoxy radicals. These reaction channels are exothermic and facile, with activation enthalpies for the elementary steps generally being lower than 31.27 kcal/mol, suggesting these reactions can occur readily. rsc.org

From Phenoxy Radical Condensation : In gas-phase environments, such as during waste incineration, the condensation of phenolic precursors is a key mechanism for dioxin formation. The combination of two phenoxy radicals can lead to the formation of polychlorinated dibenzo-p-dioxins (PCDDs). nih.gov

Interactive Data Table: Calculated Energy Barriers for Dibenzo-p-dioxin (DD) Formation
PrecursorFormation PathwayHighest Energy Barrier (kcal/mol)Key FindingReference
AnthraceneNon-water-assisted partial oxidation33.54DD is the dominant product in the absence of water. beilstein-journals.org
AnthraceneWater-assisted partial oxidation~30.45 (for dominant DF pathway)Water lowers the overall reaction barriers by ~27 kcal/mol. beilstein-journals.org
o-BenzyneReaction with phenoxy/phenylperoxy radicals< 31.27Facile and exothermic mechanisms suitable for specific flame zones. rsc.org

Theoretical and Computational Studies on Dibenzo B,e 1 2 Dioxin 1 Carbonitrile

Electronic Structure and Aromaticity Calculations

No published studies were found that specifically detail the electronic structure or aromaticity calculations for Dibenzo[b,e] thieme-connect.dewikipedia.orgdioxin-1-carbonitrile. For the parent compound, Dibenzo[b,e] thieme-connect.dewikipedia.orgdioxin, theoretical calculations have been performed to understand its aromatic character, concluding that it behaves as an aromatic ether. thieme-connect.de These studies often involve analyzing the π-electron system and comparing it to non-aromatic and anti-aromatic analogues. thieme-connect.de However, the specific influence of a -CN substituent at the 1-position on electron delocalization and aromaticity has not been documented.

Spectroscopic Property Prediction and Interpretation

While reviews on the 1H NMR, 13C NMR, UV, IR, Raman, and mass spectra of the parent Dibenzo[b,e] thieme-connect.dewikipedia.orgdioxin are available, there are no published studies that predict or interpret the spectroscopic properties of Dibenzo[b,e] thieme-connect.dewikipedia.orgdioxin-1-carbonitrile. thieme-connect.de Theoretical predictions of spectra are a common application of computational chemistry for known compounds, but this work has not been performed or published for the target molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been widely applied to study various properties of polychlorinated and polybrominated dibenzo-p-dioxins, including their electronic structure, toxicity, and chemical reactivity. nih.gov These studies provide a robust framework for understanding substituted dioxins. However, a specific application of DFT to calculate the properties of Dibenzo[b,e] thieme-connect.dewikipedia.orgdioxin-1-carbonitrile is absent from the current body of scientific literature.

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital calculations have been used to predict the structure of various dioxins, for instance, showing that perhalo-1,4-dioxins are predicted to have a nonplanar structure. thieme-connect.de Such methods have also been employed to examine the reaction of the parent Dibenzo[b,e] thieme-connect.dewikipedia.orgdioxin with surfaces. Despite the power of these methods, specific ab initio calculations for Dibenzo[b,e] thieme-connect.dewikipedia.orgdioxin-1-carbonitrile are not available.

Advanced Spectroscopic and Structural Characterization of Dibenzo B,e 1 2 Dioxin 1 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. The introduction of a strong electron-withdrawing and anisotropic nitrile (-C≡N) group at the C-1 position of the dibenzo[b,e] miamioh.educhemicalbook.comdioxin skeleton is expected to induce significant changes in the chemical shifts of nearby protons and carbons compared to the unsubstituted parent molecule.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of the parent dibenzo[b,e] miamioh.educhemicalbook.comdioxin displays a complex multiplet in the aromatic region, typically around 6.8-7.0 ppm, arising from its eight protons. chemicalbook.com For Dibenzo[b,e] miamioh.educhemicalbook.comdioxin-1-carbonitrile, which has seven aromatic protons, a more dispersed spectrum is anticipated. The nitrile group exerts a deshielding effect (causing a downfield shift) on adjacent protons, particularly those in the ortho and para positions. modgraph.co.uk

The proton at the C-2 position, being ortho to the nitrile group, is expected to be the most deshielded and resonate at the lowest field. The proton at C-9, being part of the adjacent, unsubstituted benzene (B151609) ring, would likely experience the least perturbation and serve as an internal reference point relative to the parent compound. The expected coupling patterns (doublets, triplets, or doublet of doublets) would arise from spin-spin coupling with neighboring protons, allowing for the differentiation of each signal.

Table 1: Predicted ¹H NMR Spectral Data for Dibenzo[b,e] miamioh.educhemicalbook.comdioxin-1-carbonitrile

Proton PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-27.8 - 8.0d (doublet)~8.0
H-37.2 - 7.4t (triplet) or dd~7.5 - 8.0
H-47.5 - 7.7d (doublet)~7.5
H-67.0 - 7.2m (multiplet)-
H-77.0 - 7.2m (multiplet)-
H-87.0 - 7.2m (multiplet)-
H-97.0 - 7.2m (multiplet)-

Note: These are predicted values based on known substituent effects. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on all carbon atoms within the molecule. For Dibenzo[b,e] miamioh.educhemicalbook.comdioxin-1-carbonitrile, thirteen distinct signals are expected. The nitrile carbon itself has a characteristic chemical shift in the 115-120 ppm range. pressbooks.pub The carbon atom to which the nitrile is attached (C-1) would be a quaternary carbon, appearing as a weak signal around 110-115 ppm.

Similar to the proton spectrum, the electron-withdrawing nature of the nitrile group influences the chemical shifts of the aromatic carbons. Carbons ortho and para to the substituent will be deshielded, while meta carbons will be less affected. The carbons of the unsubstituted ring (C-6, C-7, C-8, C-9, C-9a, C-5a) are expected to have chemical shifts similar to those in the parent dibenzo[b,e] miamioh.educhemicalbook.comdioxin. The carbons involved in the ether linkages (C-4a, C-10a) typically resonate further downfield, around 140-150 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for Dibenzo[b,e] miamioh.educhemicalbook.comdioxin-1-carbonitrile

Carbon PositionPredicted Chemical Shift (δ, ppm)Notes
C-1110 - 115Quaternary, attached to -CN
C-2133 - 136Deshielded by -CN
C-3120 - 125
C-4128 - 132Deshielded by -CN
C-4a142 - 145Ether linkage
C-5a140 - 143Ether linkage
C-6115 - 120
C-7123 - 126
C-8123 - 126
C-9115 - 120
C-9a120 - 124Bridgehead
C-10a142 - 145Ether linkage
-C≡N117 - 120Nitrile carbon

Note: These are predicted values based on known substituent effects and data from related compounds like benzonitrile. chemicalbook.comspectrabase.com Actual experimental values may vary.

Two-Dimensional (2D) NMR Techniques for Complex Structural Elucidation

Due to the significant overlap expected in the aromatic region of the 1D NMR spectra, 2D NMR techniques would be essential for unambiguous assignment of all proton and carbon signals. nih.gov

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling networks. For instance, a cross-peak between the signals for H-2 and H-3 would confirm their adjacent positions. This technique would help trace the connectivity of all protons within each of the benzene rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would definitively link the proton assignments from the ¹H NMR spectrum to the corresponding carbon signals in the ¹³C NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and elemental formula of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For Dibenzo[b,e] miamioh.educhemicalbook.comdioxin-1-carbonitrile, the molecular formula is C₁₃H₇NO₂. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915), the theoretical monoisotopic mass can be calculated with high precision. vanderbilt.edu

The calculated monoisotopic mass for the molecular ion [M]⁺• of C₁₃H₇NO₂ is 209.04768 amu . An experimental HRMS measurement confirming this value to within a few parts per million (ppm) would provide strong evidence for the compound's elemental composition.

Fragmentation Pattern Analysis

In electron ionization mass spectrometry (EI-MS), the molecular ion is formed, which then undergoes fragmentation into smaller, charged species. The analysis of these fragments provides a "fingerprint" that can help confirm the structure. Aromatic nitriles are relatively stable, often showing a strong molecular ion peak. miamioh.edu

The proposed fragmentation pathway for Dibenzo[b,e] miamioh.educhemicalbook.comdioxin-1-carbonitrile would likely involve the sequential loss of small, stable neutral molecules or radicals:

Loss of CO: A common fragmentation for dibenzodioxins is the loss of a carbon monoxide molecule (28 Da), leading to a fragment ion with m/z 181.

Loss of HCN: The nitrile group can be eliminated as hydrogen cyanide (27 Da), resulting in a fragment at m/z 182.

Loss of ·CN: Elimination of a cyanide radical (26 Da) could also occur, producing an ion at m/z 183. miamioh.edu

Further fragmentation could involve the loss of a second CO molecule or other rearrangements characteristic of fused aromatic systems.

Table 3: Predicted Major Fragments in the Mass Spectrum of Dibenzo[b,e] miamioh.educhemicalbook.comdioxin-1-carbonitrile

m/zProposed Ion FormulaProposed Neutral Loss
209[C₁₃H₇NO₂]⁺•(Molecular Ion)
183[C₁₂H₇O₂]⁺·CN
182[C₁₂H₆O₂]⁺•HCN
181[C₁₂H₇NO]⁺•CO
153[C₁₁H₇N]⁺•2 x CO
152[C₁₂H₈]⁺•CO + HCN

Note: These are predicted fragmentation patterns. The relative intensities of the peaks would depend on the ionization conditions and the stability of the resulting ions.

Vibrational Spectroscopy

Vibrational spectroscopy provides profound insights into the molecular structure of a compound by probing the vibrations of its chemical bonds. For Dibenzo[b,e] researchgate.netnih.govdioxin-1-carbonitrile, the vibrational modes are largely determined by the rigid dibenzodioxin framework, with distinct contributions from the carbonitrile substituent. The analysis relies on both infrared (IR) and Raman spectroscopy, which are governed by different selection rules and thus offer complementary information. While detailed experimental spectra for the 1-carbonitrile derivative are not widely published, a comprehensive understanding can be built from studies on the parent molecule, dibenzo[b,e] researchgate.netnih.govdioxin, and by considering the well-established vibrational characteristics of the nitrile group. ruc.dkmdpi.com

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. A transition is IR-active if it results in a change in the molecule's dipole moment. The IR spectrum of Dibenzo[b,e] researchgate.netnih.govdioxin-1-carbonitrile is expected to be dominated by several key regions.

The most characteristic and unambiguous feature would be the C≡N stretching vibration from the nitrile group. This bond vibration typically gives rise to a sharp, intense absorption band in the 2200–2260 cm⁻¹ region. mdpi.com Its high intensity is due to the large change in dipole moment during the stretching motion of this highly polarized triple bond.

Other significant regions in the spectrum include:

Aromatic C-H Stretching: Vibrations from the C-H bonds on the benzene rings are expected to appear in the 3000–3100 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic rings typically produce a series of bands between 1400 and 1600 cm⁻¹.

C-O-C Stretching: The dibenzodioxin core contains aryl-ether linkages. The asymmetric and symmetric C-O-C stretching vibrations are prominent in the fingerprint region, generally appearing between 1200 and 1300 cm⁻¹. docbrown.info

Aromatic C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds occur at lower wavenumbers, typically between 700 and 900 cm⁻¹, and their precise positions can help determine the substitution pattern on the aromatic rings.

Table 1: Predicted Prominent Infrared (IR) Absorption Bands for Dibenzo[b,e] researchgate.netnih.govdioxin-1-carbonitrile
Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
Nitrile (C≡N) Stretch2260 - 2200Strong, Sharp
Aromatic C=C Stretch1600 - 1400Medium-Strong
Asymmetric C-O-C Stretch~1280Strong
Aromatic C-H Out-of-Plane Bend900 - 700Strong

Raman spectroscopy involves the inelastic scattering of monochromatic light. A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. For molecules with a center of symmetry, IR and Raman spectroscopy are mutually exclusive. While the addition of the nitrile group at the 1-position removes the D₂h symmetry of the parent dibenzo[b,e] researchgate.netnih.govdioxin, the principles of polarizability change still govern the spectral activity. ruc.dk

The Raman spectrum of Dibenzo[b,e] researchgate.netnih.govdioxin-1-carbonitrile is expected to show:

A strong C≡N stretching band, as the polarizability of this bond changes significantly during vibration.

Intense bands corresponding to the symmetric breathing modes of the aromatic rings, which are often prominent in Raman spectra due to the large change in the polarizability of the delocalized π-electron system.

Strong signals from the C=C stretching vibrations within the aromatic framework.

In contrast to IR spectroscopy, the C-O-C stretching modes are often weaker in Raman spectra. The combination of IR and Raman data provides a more complete vibrational assignment, confirming the molecular structure and the presence of key functional groups. ruc.dk

Table 2: Predicted Prominent Raman Shifts for Dibenzo[b,e] researchgate.netnih.govdioxin-1-carbonitrile
Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3100 - 3000Medium
Nitrile (C≡N) Stretch2260 - 2200Strong
Aromatic Ring Breathing/Stretching1600 - 1300Strong
Symmetric C-O-C Stretch~1150Weak

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the transitions of electrons between different energy levels within a molecule upon absorption or emission of photons, typically in the ultraviolet (UV) and visible regions.

The UV-Vis spectrum of Dibenzo[b,e] researchgate.netnih.govdioxin-1-carbonitrile is characterized by electronic transitions within its aromatic system. The parent compound, dibenzo[b,e] researchgate.netnih.govdioxin, exhibits a strong absorption maximum around 289 nm in methanol. chemicalpapers.com This absorption corresponds to a π → π* transition within the conjugated aromatic system.

The introduction of a carbonitrile (-CN) group at the 1-position is expected to modulate these electronic transitions. The nitrile group is an electron-withdrawing group and can interact with the π-system of the aromatic rings. This substitution may cause a shift in the absorption maxima (λ_max). Depending on the nature of the interaction, either a bathochromic (red shift to longer wavelength) or hypsochromic (blue shift to shorter wavelength) shift could occur, along with changes in the molar absorptivity (ε). Studies on the parent dibenzo-p-dioxin (B167043) have utilized synchrotron radiation linear dichroism to assign the symmetry of its electronic transitions, providing a robust basis for understanding the electronic structure of its derivatives. ruc.dkresearchgate.net

Table 3: Electronic Transitions for Dibenzo[b,e] researchgate.netnih.govdioxin Core Structure
TransitionApproximate λ_max (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Solvent
π → π~289~3950Methanol
π → π~250--

Note: Data based on the parent compound dibenzo[b,e] researchgate.netnih.govdioxin. chemicalpapers.com The presence of the 1-carbonitrile group is expected to shift these values.

Fluorescence and phosphorescence are photoluminescence phenomena where a molecule emits a photon after being electronically excited. Fluorescence is a rapid process involving a transition from the lowest singlet excited state (S₁) to the singlet ground state (S₀), while phosphorescence is a much slower emission from the lowest triplet excited state (T₁) to the ground state.

The parent dibenzo[b,e] researchgate.netnih.govdioxin has been shown to exhibit both fluorescence and phosphorescence at room temperature when adsorbed onto solid substrates. researchgate.net This indicates that the dibenzodioxin core is a capable luminophore. The introduction of a substituent like the carbonitrile group can significantly influence the luminescence properties. Electron-withdrawing groups can alter the energies of the singlet and triplet states and affect the rates of intersystem crossing (the transition from a singlet to a triplet state). libretexts.org Therefore, Dibenzo[b,e] researchgate.netnih.govdioxin-1-carbonitrile is expected to be luminescent, but its quantum yield and emission wavelengths would likely differ from the unsubstituted parent molecule. Detailed characterization would require experimental measurements of its emission spectra, quantum yields, and excited-state lifetimes.

Photoelectron spectroscopy (PES) is a powerful technique for determining the ionization energies of molecules, providing direct information about the energies of molecular orbitals. In PES, a molecule is irradiated with high-energy photons (UV for valence electrons, X-rays for core electrons), causing the ejection of an electron. By measuring the kinetic energy of the ejected electron, the binding energy of that electron can be determined.

For Dibenzo[b,e] researchgate.netnih.govdioxin-1-carbonitrile, X-ray Photoelectron Spectroscopy (XPS) would reveal the binding energies of the core electrons. Distinct signals would be expected for the different chemical environments of the carbon, oxygen, and nitrogen atoms.

C 1s: The C 1s spectrum would be complex, with components corresponding to carbons in the aromatic rings, carbon singly bonded to oxygen (C-O), and the carbon of the nitrile group (C≡N). These would appear at slightly different binding energies due to their distinct chemical environments. nih.gov

O 1s: A signal corresponding to the two equivalent ether-like oxygen atoms in the central ring would be observed.

N 1s: A single peak for the nitrogen atom of the nitrile group would be present at a characteristic binding energy.

Ultraviolet Photoelectron Spectroscopy (UPS) would probe the valence molecular orbitals. The spectrum would show a series of bands corresponding to the ionization of electrons from the π-orbitals of the aromatic system and the lone pair orbitals of the oxygen and nitrogen atoms. The first ionization potential would correspond to the removal of an electron from the Highest Occupied Molecular Orbital (HOMO), providing a key parameter for understanding the molecule's electronic properties and reactivity. Studies on benzonitrile, a related structure, have identified the adiabatic ionization energies for its ground and excited states, providing a useful reference for predicting the behavior of the nitrile-substituted dibenzodioxin. rsc.org

Synchrotron Radiation Linear Dichroism (SRLD) for Transition Moment Directions

Synchrotron Radiation Linear Dichroism (SRLD) is a powerful spectroscopic technique for determining the polarization of electronic transitions in molecules. By measuring the differential absorption of linearly polarized light by oriented molecules, SRLD provides direct information on the transition moment directions relative to the molecular axes. This is crucial for the experimental assignment of electronic state symmetries, which can then be compared with theoretical predictions from quantum chemical calculations. ruc.dkresearchgate.net

While specific SRLD data for Dibenzo[b,e] ruc.dkmdpi.comdioxin-1-carbonitrile are not available in the literature, a study on the parent compound, dibenzo-p-dioxin (DD), provides a clear example of the method's utility. ruc.dk In this research, DD molecules were aligned in stretched polyethylene (B3416737) sheets and their UV absorption spectra were measured using synchrotron radiation, which offers a high signal-to-noise ratio and extends the accessible spectral range into the vacuum UV (VUV) region. researchgate.net

The investigation covered the spectral range from 30,000 to 58,000 cm⁻¹ (330–170 nm). The observed polarization data allowed for the definitive symmetry assignment of the electronic transitions, leading to a revision of previous assignments. ruc.dk The experimental results showed excellent agreement with time-dependent density functional theory (TD-DFT) calculations, confirming the theoretical models. For instance, the absorption in the VUV region between 55,000 and 58,000 cm⁻¹ was found to be almost exclusively polarized along the short molecular axis. ruc.dk This type of analysis would be invaluable for understanding the electronic structure of Dibenzo[b,e] ruc.dkmdpi.comdioxin-1-carbonitrile, particularly how the electron-withdrawing nitrile group perturbs the electronic transitions of the parent dibenzodioxin framework.

Table 1: Electronic Transitions of Dibenzo-p-dioxin Determined by SRLD ruc.dk
Spectral Region (cm⁻¹)Wavelength Range (nm)Observed PolarizationSymmetry Assignment
30,000 - 40,000330 - 250Long-axis polarizedB₂(ππ)
40,000 - 50,000250 - 200Mixed polarizationMultiple overlapping transitions
55,000 - 58,000180 - 170Short-axis polarizedA₁(ππ)

X-Ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. For a molecule like Dibenzo[b,e] ruc.dkmdpi.comdioxin-1-carbonitrile, this technique can provide precise information on its molecular conformation, as well as how the molecules arrange themselves in the solid state through various intermolecular interactions.

For example, in the crystal structure of a related dihydrobenzodioxin derivative, the molecule was found to be largely planar, but slightly bent, with a specific dihedral angle of 8.31 (9)° between the planes of the two outer benzene rings. nih.govresearchgate.net A similar analysis for Dibenzo[b,e] ruc.dkmdpi.comdioxin-1-carbonitrile would definitively establish its conformation, quantify the degree of folding at the oxygen atoms, and reveal any subtle distortions induced by the nitrile substituent.

Table 2: Representative Crystallographic Data Obtainable from Single-Crystal X-Ray Diffraction
ParameterInformation ProvidedExample from Related Structures
Crystal System & Space GroupSymmetry of the crystal latticeMonoclinic, P2₁ mdpi.com
Unit Cell Dimensions (a, b, c, α, β, γ)Size and shape of the repeating unita = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å mdpi.com
Bond Lengths & AnglesPrecise molecular geometryC-C, C-O, C-N bond distances and angles
Torsion AnglesMolecular conformation and planarityDihedral angle between rings: 8.31 (9)° researchgate.net

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a variety of non-covalent intermolecular interactions. ias.ac.in For Dibenzo[b,e] ruc.dkmdpi.comdioxin-1-carbonitrile, the key interactions would likely include:

π–π Stacking: Interactions between the electron-rich aromatic rings of adjacent molecules are expected to be a dominant packing force, often leading to stacked or herringbone motifs. nih.govias.ac.in

C–H···O Hydrogen Bonds: The hydrogen atoms on the aromatic rings can act as weak donors to the ether oxygen atoms of a neighboring molecule. researchgate.net

C–H···N Hydrogen Bonds: The nitrogen atom of the nitrile group is a potential hydrogen bond acceptor, leading to interactions with C-H groups of adjacent molecules.

Dipole-Dipole Interactions: The polar nitrile group will introduce a dipole moment, which can influence the molecular alignment in the crystal.

These interactions can be visualized and quantified using tools like Hirshfeld surface analysis, which maps the close contacts between molecules in the crystal, providing a detailed picture of the packing environment. mdpi.com

Determining the crystal structure of dibenzo[b,e] ruc.dkmdpi.comdioxin derivatives is not always straightforward and presents several potential challenges. A primary hurdle is growing single crystals of sufficient size and quality for diffraction experiments. nih.gov

Challenges:

Crystal Growth: Obtaining high-quality single crystals can be difficult. This often requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

Phase Transitions: Some organic molecules undergo destructive phase transitions upon cooling. nih.gov Since crystallographic data is often collected at low temperatures (e.g., 100 K) to minimize thermal motion, it is crucial to establish a safe cooling temperature to maintain crystal integrity. researchgate.net

Twinning and Disorder: Crystals may grow as twins (intergrowths of two or more crystal domains), which complicates data analysis. Additionally, parts of the molecule may exhibit conformational disorder in the crystal, requiring more complex refinement models.

Best Practices:

Crystal Mounting: Crystals should be carefully mounted, often using cryo-protectant oil, on a suitable loop or fiber and flash-cooled in a stream of cold nitrogen gas. nih.gov

Data Collection: Data should be collected on a modern diffractometer equipped with a high-intensity X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector. mdpi.com

Structure Solution and Refinement: The structure is typically solved using direct methods and refined using full-matrix least-squares on F². Standard software packages like the SHELX suite are commonly used for this purpose. mdpi.com

Validation: The final structural model should be rigorously checked for correctness using validation software like checkCIF, which is an established standard by the International Union of Crystallography (IUCr). nih.gov

Synthesis and Characterization of Dibenzo B,e 1 2 Dioxin 1 Carbonitrile Derivatives and Analogs

Design and Synthesis of Substituted Dibenzo[b,e]nih.govnih.govdioxin-1-carbonitrile Compounds

The synthesis of Dibenzo[b,e] nih.govnih.govdioxin-1-carbonitrile is not directly reported in foundational literature but can be achieved through established methods for functionalizing the parent dibenzo[b,e] nih.govnih.govdioxin ring system. The primary strategy involves the selective introduction of a functional group at the 1-position that can either be a nitrile or a precursor to it.

A key approach is the directed ortho-metalation, specifically lithiation, of the dibenzo[b,e] nih.govnih.govdioxin core. thieme-connect.de This parent compound can be synthesized through methods such as the condensation of a catechol with an activated halobenzene derivative. thieme-connect.deresearchgate.net Once the dibenzo[b,e] nih.govnih.govdioxin is obtained, it can undergo a hydrogen-metal exchange with an organolithium reagent like butyllithium (B86547) (BuLi). This reaction selectively forms a 1-lithio-dibenzo[b,e] nih.govnih.govdioxin intermediate due to the directing effect of the ring oxygens. thieme-connect.de

This highly reactive intermediate can then be "quenched" with a suitable electrophile to introduce the desired functionality. To obtain the 1-carbonitrile derivative, several pathways are plausible:

Direct Cyanation: Quenching the 1-lithio intermediate with a cyanating agent, such as N-cyanobenzotriazole or tosyl cyanide, would directly install the carbonitrile group at the 1-position.

Two-Step Conversion from an Aldehyde: The 1-lithio intermediate can be reacted with dimethylformamide (DMF) to yield Dibenzo[b,e] nih.govnih.govdioxin-1-carbaldehyde. thieme-connect.de This aldehyde can then be converted into the corresponding nitrile through standard organic transformations, such as the formation of an aldoxime followed by dehydration.

From a Halogen Precursor: An alternative route involves the initial halogenation of the dibenzo[b,e] nih.govnih.govdioxin scaffold. thieme-connect.de The resulting 1-halo-dibenzo[b,e] nih.govnih.govdioxin could then undergo a transition-metal-catalyzed cyanation reaction, for instance, using nickel or palladium catalysts with a cyanide source like potassium ferrocyanide (K₄[Fe(CN)₆]) or 1,4-dicyanobenzene. nih.govresearchgate.net

The table below outlines a proposed synthetic pathway via the lithiation-formylation-nitrile formation route.

StepReactant(s)Reagent(s)ProductPurpose
1Dibenzo[b,e] nih.govnih.govdioxinn-Butyllithium (n-BuLi)1-Lithio-dibenzo[b,e] nih.govnih.govdioxinSelective functionalization at the 1-position. thieme-connect.de
21-Lithio-dibenzo[b,e] nih.govnih.govdioxinDimethylformamide (DMF)Dibenzo[b,e] nih.govnih.govdioxin-1-carbaldehydeIntroduction of an aldehyde precursor. thieme-connect.de
3Dibenzo[b,e] nih.govnih.govdioxin-1-carbaldehyde1. Hydroxylamine (NH₂OH) 2. Dehydrating agent (e.g., Ac₂O)Dibenzo[b,e] nih.govnih.govdioxin-1-carbonitrileConversion of the aldehyde to the final nitrile.

Scaffold Modification and Derivatization Strategies

With the Dibenzo[b,e] nih.govnih.govdioxin-1-carbonitrile scaffold in hand, further modifications can be undertaken to generate a library of derivatives. These strategies primarily involve subsequent reactions at other positions on the aromatic rings.

Directed Lithiation: A powerful strategy for further functionalization is sequential lithiation. Research on dibenzo[b,e] nih.govnih.govdioxin-1-carboxylic acid has shown that treatment with tert-butyllithium (B1211817) can selectively deprotonate the 9-position. thieme-connect.de A similar strategy could potentially be applied to Dibenzo[b,e] nih.govnih.govdioxin-1-carbonitrile, allowing for the introduction of a second, different functional group at the opposite end of the molecule. Quenching this new lithiated species with various electrophiles would yield 1,9-disubstituted derivatives. thieme-connect.de

Synthesis of Polyfunctionalized Dibenzo[b,e]nih.govnih.govdioxins

The creation of dibenzo[b,e] nih.govnih.govdioxins with multiple functional groups can be achieved through either sequential or one-pot methodologies.

A direct route to symmetrically disubstituted dibenzodioxins involves the treatment of the parent compound with two equivalents of butyllithium, which forms a 1,9-dianion. thieme-connect.de Quenching this dianion with a suitable electrophile can install identical functional groups at both the 1- and 9-positions simultaneously. For instance, quenching with carbon dioxide followed by esterification yields a 1,9-diester. thieme-connect.de A similar approach with a cyanating agent could potentially yield a dinitrile.

For unsymmetrical polyfunctionalization, a sequential approach is necessary. Starting with a monosubstituted derivative like Dibenzo[b,e] nih.govnih.govdioxin-1-carbonitrile, one can employ the derivatization strategies mentioned previously. For example, a nitration reaction could add a nitro group, which could then be chemically modified (e.g., reduced to an amine). This amine could then be a handle for further reactions, such as the Sandmeyer reaction, to introduce a wide variety of other functional groups. thieme-connect.de

The table below summarizes strategies for polyfunctionalization.

StrategyDescriptionPotential Products
Symmetrical Disubstitution Treatment of the parent dibenzo[b,e] nih.govnih.govdioxin with 2 equivalents of an organolithium reagent, followed by quenching with an electrophile. thieme-connect.de1,9-Dicarboxy, 1,9-dihalo, or 1,9-dicyano derivatives.
Unsymmetrical Disubstitution Sequential functionalization starting from a monosubstituted derivative. For example, lithiation/quenching at the 1-position, followed by electrophilic substitution or a second, directed lithiation at the 9-position. thieme-connect.deDibenzo[b,e] nih.govnih.govdioxin-1-carbonitrile-9-carboxylic acid; 1-carbonitrile-7-nitro-dibenzo[b,e] nih.govnih.govdioxin.

Exploration of Dibenzo[b,e]nih.govnih.govdioxin-Based Architectures for Novel Chemical Entities

The dibenzo[b,e] nih.govnih.govdioxin core is considered a "versatile template" or a privileged scaffold in medicinal chemistry and materials science. chemimpex.comnih.gov Its rigid, planar structure and electronic properties make it an attractive starting point for the design of new molecules. thieme-connect.de Functionalized derivatives, including those bearing a carbonitrile group, serve as key intermediates for building more complex molecular architectures.

In medicinal chemistry, related benzodioxane scaffolds have been successfully used to develop potent inhibitors of biological targets, such as Poly(ADP-ribose)polymerase 1 (PARP1), which is important in cancer therapy. nih.govnih.gov The strategy of "scaffold hopping," where one heterocyclic core is replaced by another to optimize biological activity, highlights the value of exploring diverse frameworks like dibenzodioxin. nih.gov The synthesis of dibenzo nih.govnih.govdioxin-1-carboxamides has also been explored for potential antitumor agents. acs.org

In materials science, the inherent chemical stability of the dibenzo[b,e] nih.govnih.govdioxin ring system is a desirable feature for the development of advanced polymers and coatings with enhanced durability. chemimpex.com The introduction of functional groups like nitriles can further modulate the electronic properties of the scaffold, making these derivatives interesting candidates for organic electronic materials.

Environmental Transformation and Fate Studies Focus on Mechanisms

Photochemical Degradation in Environmental Matrices

Photochemical degradation is a primary pathway for the transformation of dibenzo[b,e] researchgate.netresearchgate.netdioxins in the environment. The absorption of ultraviolet (UV) radiation can lead to the breakdown of these compounds. For substituted dibenzo researchgate.netresearchgate.netdioxins, studies have shown that photolysis can proceed through a photochemically initiated aryl-ether bond homolysis. researchgate.net This process yields reactive intermediates, such as 2-spiro-6'-cyclohexa-2',4'-dien-1'-one and subsequently 2,2'-biphenylquinone. researchgate.net

In the presence of an organic solvent, these biphenylquinone intermediates can participate in excited-state hydrogen abstraction to form the corresponding 2,2'-dihydroxybiphenyls. researchgate.net The specific substituents on the dibenzodioxin ring can influence the subsequent thermal rearrangement of these intermediates. researchgate.net While direct photolysis in aqueous environments is a significant degradation route for many dioxin congeners, the rate is influenced by factors such as the degree and position of substitution. For instance, dioxin congeners with substituents in the 2,3,7, and 8 positions are generally more readily degraded. nih.gov The half-life of 2,3,7,8-TCDD in natural waters under sunlight is estimated to range from approximately 3 days in summer to 16 days in winter, highlighting the influence of seasonal variations in solar irradiance. nih.gov

The presence of the carbonitrile group at the 1-position of the Dibenzo[b,e] researchgate.netresearchgate.netdioxin structure is expected to influence its photochemical behavior. The electron-withdrawing nature of the nitrile group could affect the electron distribution in the aromatic rings and, consequently, the energy required for photoexcitation and the stability of the resulting intermediates. However, without specific experimental data, the precise impact on the quantum yield and degradation rate of Dibenzo[b,e] researchgate.netresearchgate.netdioxin-1-carbonitrile remains speculative.

Table 1: Postulated Intermediates in the Photochemical Degradation of Substituted Dibenzo researchgate.netresearchgate.netdioxins

IntermediateDescriptionRole in Degradation Pathway
2-spiro-6'-cyclohexa-2',4'-dien-1'-oneA reactive spiro intermediate formed via aryl-ether bond homolysis. researchgate.netInitial product of photoexcitation.
2,2'-biphenylquinoneFormed from the spiro intermediate. researchgate.netA key intermediate that can undergo further reactions.
2,2'-dihydroxybiphenylFormed by hydrogen abstraction from the solvent by the excited biphenylquinone. researchgate.netA potential stable end-product of the degradation pathway.

Abiotic Degradation Pathways (e.g., Hydrolysis, Oxidation)

Abiotic degradation, distinct from photochemical processes, involves chemical reactions such as hydrolysis and oxidation that can occur in soil and water.

Hydrolysis: The dibenzo[b,e] researchgate.netresearchgate.netdioxin ring system is generally resistant to hydrolysis due to the stability of the ether linkages. The carbonitrile group (-CN) can potentially undergo hydrolysis to a carboxylic acid (-COOH) or an amide (-CONH2) group under certain environmental conditions (e.g., extreme pH). However, this reaction is typically slow for aromatic nitriles under ambient environmental conditions.

Oxidation: Oxidation by reactive oxygen species, such as hydroxyl radicals (•OH), can be a significant degradation pathway for organic compounds in the atmosphere and in aquatic environments. While specific data for Dibenzo[b,e] researchgate.netresearchgate.netdioxin-1-carbonitrile is unavailable, the parent compound, dibenzo-p-dioxin (B167043), is susceptible to oxidation. The reaction with hydroxyl radicals is expected to be a primary removal process in the atmosphere.

Formation Mechanisms of Dibenzo[b,e]researchgate.netresearchgate.netdioxins and Related Compounds in Environmental Processes (e.g., from Anthracene (B1667546) Oxidation)

Dibenzo[b,e] researchgate.netresearchgate.netdioxins are not intentionally produced but are formed as unintentional byproducts in a variety of thermal and industrial processes. epa.govwikipedia.orgnih.gov A significant formation pathway involves the combustion of organic matter in the presence of chlorine sources. wikipedia.org Precursor compounds, such as chlorophenols, can condense to form polychlorinated dibenzo-p-dioxins (PCDDs).

Polycyclic aromatic hydrocarbons (PAHs), such as anthracene, are also recognized as potential precursors to dibenzo-p-dioxins under certain environmental conditions, particularly during combustion processes. The oxidation of anthracene can lead to the formation of intermediates that can subsequently react to form the dibenzo[b,e] researchgate.netresearchgate.netdioxin skeleton. The specific mechanisms are complex and can be influenced by temperature, the presence of catalysts (like copper), and the availability of oxygen and chlorine. wikipedia.org The formation of substituted dibenzodioxins, including a carbonitrile derivative, would depend on the presence of corresponding substituted precursors and specific reaction conditions.

Environmental Persistence and Transport Modeling (Excluding Bioaccumulation for toxicity)

Dibenzo[b,e] researchgate.netresearchgate.netdioxins are classified as persistent organic pollutants (POPs) due to their resistance to degradation and their tendency to remain in the environment for long periods. epa.govnih.govrsc.org Their low water solubility and high lipophilicity mean they tend to associate with organic matter in soil and sediment, which contributes to their persistence. researchgate.net

Environmental Transport: Long-range atmospheric transport is a primary mechanism for the global distribution of dioxin-like compounds. nih.gov These compounds can be transported in the vapor phase or adsorbed to airborne particulate matter and can be deposited in regions far from their original source. Their persistence allows them to travel long distances before being degraded.

Modeling studies are essential tools for predicting the environmental transport and fate of POPs. These models typically consider factors such as a compound's physical-chemical properties (e.g., vapor pressure, octanol-water partition coefficient), environmental conditions (e.g., temperature, wind patterns), and degradation rates. While specific transport models for Dibenzo[b,e] researchgate.netresearchgate.netdioxin-1-carbonitrile have not been identified, models developed for other PCDDs can provide insights into its likely behavior. The presence of the polar carbonitrile group might slightly increase its water solubility and affect its partitioning behavior compared to its non-polar, chlorinated counterparts, which could have implications for its transport and distribution in different environmental compartments.

Table 2: Key Parameters Influencing Environmental Persistence and Transport of Dibenzo[b,e] researchgate.netresearchgate.netdioxin Derivatives

ParameterEnvironmental SignificanceExpected Influence of the Carbonitrile Group
Vapor PressureInfluences the partitioning between the atmosphere and other environmental compartments.Likely to be lower than the unsubstituted parent compound, potentially reducing long-range atmospheric transport in the vapor phase.
Water SolubilityAffects the compound's mobility in aquatic systems and its potential for leaching from soil.The polar nitrile group is expected to slightly increase water solubility compared to non-polar derivatives.
Octanol-Water Partition Coefficient (Kow)Indicates the tendency of a compound to partition into organic matter (e.g., soil, sediment).The nitrile group may slightly decrease the Kow compared to highly chlorinated congeners, but it is still expected to be a hydrophobic compound.
Henry's Law ConstantDescribes the partitioning between air and water, affecting volatilization from water bodies.The expected changes in vapor pressure and water solubility will influence this constant.

Advanced Applications and Functional Materials Research

Use in Advanced Polymer and Coating Development

The dibenzo[b,e] nih.govresearchgate.netdioxin scaffold serves as a robust structural motif for the development of advanced polymers and coatings. While direct polymerization of Dibenzo[b,e] nih.govresearchgate.netdioxin-1-carbonitrile is not extensively documented, its derivatives, particularly carboxamides, are of significant interest. The carbonitrile group can be hydrolyzed to a carboxylic acid or converted into an amide, providing a reactive handle for incorporation into polymer chains.

Research has shown that a series of substituted dibenzo nih.govresearchgate.netdioxin-1-carboxamides have been synthesized and evaluated for various properties. researchgate.net This functionalization pathway opens up possibilities for creating polymers with tailored characteristics. For instance, the rigid and planar nature of the dibenzodioxin core can impart thermal stability and specific mechanical properties to polymers. The introduction of the carbonitrile or derivative functional groups allows for further chemical modifications, enabling the fine-tuning of properties such as solubility, adhesion, and chemical resistance, which are critical for advanced coating applications.

Monomers and Linkers for Covalent Organic Frameworks (COFs) and Porous Organic Materials

Covalent Organic Frameworks (COFs) and other porous organic materials are a class of crystalline porous polymers with potential applications in gas storage, separation, and catalysis. The synthesis of these materials relies on the use of rigid organic linkers or monomers that self-assemble into ordered structures.

While Dibenzo[b,e] nih.govresearchgate.netdioxin-1-carbonitrile itself has not been explicitly reported as a primary monomer in the synthesis of dioxin-linked COFs, the underlying dibenzo[b,e] nih.govresearchgate.netdioxin structure is a key component in some of these frameworks. Research has demonstrated the formation of crystalline 2D COFs using 1,4-dioxin (B1195391) linkages. berkeley.edu These syntheses typically involve the reaction of multifunctional phenols with fluorinated aromatic nitriles, where the nitrile groups activate the aromatic ring for nucleophilic aromatic substitution. berkeley.edu For example, triangular 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) and linear tetrafluorophthalonitrile (B154472) have been used to create dioxin-linked COFs. berkeley.edu

The potential for Dibenzo[b,e] nih.govresearchgate.netdioxin-1-carbonitrile to act as a modulator or a co-monomer in the synthesis of porous organic materials remains an area for future exploration. Its rigid structure and the presence of the nitrile group could influence the porosity and surface properties of the resulting materials.

Components in Photonic Biosensors and Optical Materials

The unique photophysical properties of dibenzo[b,e] nih.govresearchgate.netdioxin derivatives make them promising candidates for applications in photonic biosensors and optical materials. A key characteristic of cyanodibenzo nih.govresearchgate.netdioxines, including Dibenzo[b,e] nih.govresearchgate.netdioxin-1-carbonitrile, is their fluorescence.

Optical biosensors often rely on fluorescent molecules to generate a detectable signal upon interaction with a target analyte. nih.gov The intrinsic fluorescence of Dibenzo[b,e] nih.govresearchgate.netdioxin-1-carbonitrile could be harnessed for the development of label-free detection systems. The emission and excitation wavelengths of this compound are critical parameters for its integration into such devices.

Furthermore, the influence of the molecular structure on the optical properties of dibenzo-p-dioxins has been a subject of study. The number and position of substituents on the dioxin core can significantly alter the IR and UV absorption, as well as the fluorescence and phosphorescence spectra. researchgate.net This tunability allows for the design of materials with specific optical responses for various applications, including light-emitting diodes (LEDs), optical waveguides, and nonlinear optical devices.

Applications in Catalysis Research and Ligand Design

The application of Dibenzo[b,e] nih.govresearchgate.netdioxin-1-carbonitrile in catalysis research and ligand design is an emerging area of interest. While the compound itself may not be a catalyst, its derivatives can be designed to act as ligands that coordinate with metal centers to form catalytic complexes. The dibenzo[b,e] nih.govresearchgate.netdioxin framework can provide a rigid scaffold for positioning coordinating atoms, and the nitrile group offers a site for further functionalization to create multidentate ligands.

Research into related heterocyclic systems has shown that such molecules can be effective ligands in various catalytic reactions. For instance, the synthesis of ligands bearing a 1,4-dioxane (B91453) nucleus for muscarinic acetylcholine (B1216132) receptors has been reported. epa.gov Although structurally different, this demonstrates the potential of dioxin-containing scaffolds in ligand design. The electronic properties of the dibenzo[b,e] nih.govresearchgate.netdioxin ring system can influence the catalytic activity of the metal center it coordinates to, potentially leading to the development of catalysts with novel reactivity and selectivity. Further research is needed to explore the full potential of Dibenzo[b,e] nih.govresearchgate.netdioxin-1-carbonitrile and its derivatives in this field.

Luminescent and Fluorescent Materials for Optical Technologies

As mentioned previously, cyanodibenzo nih.govresearchgate.netdioxines, the class of compounds to which Dibenzo[b,e] nih.govresearchgate.netdioxin-1-carbonitrile belongs, are known to be fluorescent. This intrinsic property makes them valuable for the development of luminescent and fluorescent materials for various optical technologies.

The fluorescence of these compounds can be utilized in applications such as organic light-emitting diodes (OLEDs), fluorescent probes for bio-imaging, and security inks. The efficiency and color of the emitted light can be tuned by modifying the chemical structure of the molecule.

The following table summarizes the reported fluorescence data for Dibenzo[b,e] nih.govresearchgate.netdioxin-1-carbonitrile in different solvents:

SolventExcitation Wavelength (nm)Emission Wavelength (nm)
Cyclohexane298, 310, 324332, 345
Dichloromethane300, 312, 326356
Acetonitrile298, 310, 325354
Methanol298, 310, 324356

Development as Reference Standards in Advanced Analytical Methods for Environmental Monitoring

Accurate monitoring of persistent organic pollutants (POPs), such as polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), in the environment is crucial for public health. env.go.jp Advanced analytical methods, such as high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS), are employed for the detection and quantification of these compounds at trace levels. eurofinsus.com

The reliability of these analytical methods depends on the availability of high-purity certified reference materials (CRMs) for calibration and quality control. nemc.us While a wide range of chlorinated and brominated dibenzodioxin and dibenzofuran (B1670420) congeners are available as standards, the specific development and certification of Dibenzo[b,e] nih.govresearchgate.netdioxin-1-carbonitrile as a reference standard is not widely documented in the context of routine environmental monitoring for POPs.

However, given the increasing interest in the synthesis and application of functionalized dibenzodioxins, the need for well-characterized standards of compounds like Dibenzo[b,e] nih.govresearchgate.netdioxin-1-carbonitrile may arise in specialized research areas. Its unique structure and potential presence as a transformation product or industrial byproduct could necessitate its inclusion in future analytical methods for environmental and materials analysis. The development of such standards would require rigorous purification, characterization, and stability testing to ensure their suitability for use in quantitative analysis.

Future Directions and Emerging Research Avenues

Development of Green and Sustainable Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of safer solvents, minimizing waste, and improving energy efficiency. chemistryjournals.netmdpi.com Future research in the synthesis of Dibenzo[b,e] thieme-connect.denih.govdioxin-1-carbonitrile is expected to align with these principles.

Current methods for synthesizing substituted dibenzodioxins, such as cyano-activated fluoro displacement reactions, while effective, often rely on high temperatures and polar aprotic solvents like DMF. researchgate.net A key future direction will be the development of more environmentally benign synthetic protocols. This could involve the exploration of:

Alternative Solvents: Investigating the use of greener solvents like water, ionic liquids, or supercritical fluids to replace traditional organic solvents. chemistryjournals.net

Catalytic Systems: The development of novel catalysts, including biocatalysts or reusable magnetic catalysts, could lead to more efficient and selective syntheses under milder conditions. nih.govjsynthchem.com

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques have the potential to significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.comnih.gov

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and precise control over reaction parameters, which can lead to higher yields and purity while minimizing waste. chemistryjournals.net

The overarching goal is to create synthetic pathways that are not only high-yielding but also economically and environmentally sustainable. rsc.org

Exploration of Novel Reactivity and Transformation Pathways

The reactivity of the Dibenzo[b,e] thieme-connect.denih.govdioxin-1-carbonitrile scaffold is a fertile ground for further investigation. The interplay between the electron-rich dioxin ring system and the electron-withdrawing nitrile group suggests a rich and complex chemical behavior.

Future research is anticipated to move beyond known transformations, such as the hydrolysis of the nitrile to a carboxamide or carboxylic acid, researchgate.net to explore novel reaction pathways. This includes:

Advanced Functionalization: Developing new methods for the selective functionalization of the dibenzodioxin core, leveraging techniques like directed metallation to introduce a wider range of substituents.

Cycloaddition Reactions: Investigating the participation of the aromatic system in cycloaddition reactions to construct more complex polycyclic structures.

Photochemical Rearrangements: Building upon studies of parent dibenzo thieme-connect.denih.govdioxins, which undergo photochemically initiated rearrangements, the influence of the cyano-group on these pathways could be explored, potentially leading to novel molecular scaffolds. nih.govresearchgate.net

Transition Metal-Catalyzed Cross-Coupling: Utilizing the nitrile group as a handle or directing group in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

A deeper understanding of the compound's reactivity will unlock its potential as a versatile building block in organic synthesis.

Advanced Integrated Computational and Experimental Studies

The synergy between computational chemistry and experimental work provides a powerful paradigm for modern chemical research. For Dibenzo[b,e] thieme-connect.denih.govdioxin-1-carbonitrile, this integrated approach can accelerate discovery and deepen understanding.

Future studies are expected to employ sophisticated computational models to predict and rationalize the compound's properties and reactivity. Key areas for investigation include:

Spectroscopic Analysis: Using theoretical calculations, such as Density Functional Theory (DFT), to accurately assign and interpret experimental spectroscopic data (IR, NMR, UV-Vis), providing a more profound understanding of the molecule's electronic structure. mdpi.comnih.govresearchgate.net

Reaction Mechanism Elucidation: Computational modeling can be used to map out the potential energy surfaces of reactions, identify transition states, and elucidate complex reaction mechanisms, guiding the design of more efficient synthetic routes.

Prediction of Properties: Theoretical methods can predict various physicochemical and biological properties, helping to identify potential applications and guide experimental efforts. This includes predicting pharmacokinetic and bioactivity profiles for potential therapeutic applications. mdpi.com

By combining theoretical predictions with empirical validation, researchers can more efficiently explore the chemical space of Dibenzo[b,e] thieme-connect.denih.govdioxin-1-carbonitrile and its derivatives.

Design of Dibenzo[b,e]thieme-connect.denih.govdioxin-1-carbonitrile-based Smart Materials

The unique electronic and photophysical properties of the dibenzodioxin scaffold, particularly when functionalized with a cyano group, make it a promising candidate for the development of "smart" or functional materials. The fluorescence of cyanodibenzodioxins is a key indicator of their potential in this area. researchgate.net

Emerging research avenues in materials science could focus on:

Organic Electronics: Investigating the potential of Dibenzo[b,e] thieme-connect.denih.govdioxin-1-carbonitrile derivatives as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs), where their electronic and photoluminescent properties could be advantageous.

Sensors: Designing materials that exhibit a change in their optical or electronic properties in response to external stimuli, such as the presence of specific analytes, changes in pH, or temperature. The nitrile group could act as a binding site or a modulator of the electronic properties for sensing applications.

Luminescent Materials: Exploring the tunability of the fluorescence properties through chemical modification to create novel dyes, probes, or markers for various applications, including bioimaging.

The design and synthesis of polymers or macromolecules incorporating the Dibenzo[b,e] thieme-connect.denih.govdioxin-1-carbonitrile unit is a logical next step in the development of new functional materials.

Fundamental Mechanistic Insights into Environmental Processes

While much of the environmental research on dioxins has focused on their polychlorinated analogues, understanding the environmental fate of other derivatives like Dibenzo[b,e] thieme-connect.denih.govdioxin-1-carbonitrile is crucial. nih.gov Future research should aim to provide fundamental mechanistic insights into how this compound interacts with and behaves in various environmental compartments.

Key research questions to be addressed include:

Photodegradation: Investigating the photochemical stability and degradation pathways of Dibenzo[b,e] thieme-connect.denih.govdioxin-1-carbonitrile in air and water. The presence of the cyano group may significantly alter its photolytic behavior compared to other dioxins. nih.gov

Biodegradation: Assessing the susceptibility of the compound to microbial degradation in soil and sediment. Identifying the microorganisms and enzymatic pathways involved in its breakdown would be a significant contribution.

Sorption and Transport: Studying the sorption behavior of the compound to soil and sediment particles to predict its mobility and bioavailability in the environment.

Transformation Products: Identifying the intermediate and final products of its degradation under various environmental conditions to fully assess its environmental impact.

A comprehensive understanding of these processes is essential for a complete environmental risk assessment.

Discovery of Novel Applications Beyond Current Scope

While initial research has pointed towards the potential of related dibenzodioxin derivatives in areas like antitumor agents, researchgate.net the full application spectrum of Dibenzo[b,e] thieme-connect.denih.govdioxin-1-carbonitrile remains largely unexplored. Future research should adopt a broad and creative approach to uncover novel applications.

Potential areas for discovery include:

Medicinal Chemistry: Expanding on the antitumor potential of related structures, a systematic investigation into the biological activities of Dibenzo[b,e] thieme-connect.denih.govdioxin-1-carbonitrile and its derivatives could reveal new therapeutic leads. nih.govnih.gov This could involve screening for a wide range of biological targets.

Agrochemicals: Evaluating the potential of this compound class as herbicides, fungicides, or insecticides, given that many heterocyclic compounds find use in agriculture.

Coordination Chemistry: Utilizing the nitrile group and the oxygen atoms of the dioxin ring as potential coordination sites for metal ions, leading to the development of new catalysts, metal-organic frameworks (MOFs), or supramolecular assemblies.

Molecular Probes: Leveraging the fluorescent properties of the cyanodibenzodioxin core to design and synthesize highly sensitive and selective probes for detecting biologically or environmentally important species.

The continued exploration of the fundamental chemistry and properties of Dibenzo[b,e] thieme-connect.denih.govdioxin-1-carbonitrile will undoubtedly open doors to applications that are currently unforeseen.

Q & A

Q. What are the optimal synthetic routes for preparing Dibenzo[b,e][1,4]dioxin-1-carbonitrile, and how can reaction conditions be optimized?

The synthesis of dibenzo-dioxin derivatives often involves nucleophilic substitution or cyclization reactions. For example, structurally similar compounds like 1-(2,4-difluorophenyl)cyclobutanecarbonitrile are synthesized using a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) under reflux . For this compound, a plausible route might involve nitrile group introduction via cyanation of a precursor dibenzo-dioxin scaffold. Key parameters to optimize include:

  • Temperature : Reflux conditions (e.g., 80–120°C) to ensure complete reaction.
  • Catalyst/base selection : Use of NaCN or KCN for nitrile group incorporation.
  • Purification : Column chromatography with silica gel and non-polar eluents (hexane/ethyl acetate).
    Validate purity via HPLC (C18 column, acetonitrile/water gradient) and confirm structure via ¹H/¹³C NMR and FT-IR (C≡N stretch ~2200 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Based on analogous dibenzo-dioxins:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis and handling .
  • First aid : For inhalation, move to fresh air and administer artificial respiration if needed. For skin contact, wash with soap and water; consult a physician .
  • Transport/Storage : Classified under UN 3077 (Environmentally Hazardous Substances, Solid, N.O.S.) with Packaging Group III. Store in airtight containers away from oxidizers .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]⁺). Compare with NIST spectral libraries .
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 7.5–8.5 ppm for aromatic protons), ¹³C NMR (δ ~115 ppm for nitrile carbon) .
  • X-ray Crystallography : For solid-state structure determination, as demonstrated for related dibenzo-diazepinones .

Advanced Research Questions

Q. How can computational methods predict the environmental persistence and toxicity of this compound?

  • Molecular Modeling : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) and predict degradation pathways (e.g., photolysis half-life) .
  • QSAR Models : Apply quantitative structure-activity relationship models to estimate biodegradation rates and ecotoxicity (e.g., LC50 for aquatic organisms) .
  • Metabolite Prediction : Tools like Meteor (Lhasa Limited) can simulate Phase I/II metabolism, identifying potential toxic intermediates .

Q. How can researchers resolve contradictions in reported toxicological data for halogenated dibenzo-dioxins?

  • Data Validation : Cross-reference peer-reviewed studies (e.g., NIST, EPA DSSTox) and exclude non-GLP-compliant data .
  • Dose-Response Analysis : Use Hill slope models to assess conflicting EC50 values, considering confounding factors (e.g., impurity levels in test compounds) .
  • In Vitro/In Vivo Correlation : Compare cytotoxicity (e.g., HepG2 assays) with rodent studies to validate mechanisms .

Q. What strategies enhance the bioactivity of dibenzo-dioxin-carbonitrile derivatives in drug discovery?

  • Structure-Activity Relationship (SAR) : Modify substituents on the dioxin ring (e.g., halogenation at positions 2, 3, 7, 8) to improve binding affinity to targets like 5-HT2A receptors .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability, as seen in dibenzo-oxazepine derivatives .
  • Co-crystallization Studies : Resolve binding modes with X-ray crystallography, as applied to HCV NS5B polymerase inhibitors .

Q. What methodologies assess the environmental fate of this compound in soil and water systems?

  • Soil Adsorption Studies : Use batch equilibrium methods (OECD Guideline 106) with varying soil pH and organic matter content .
  • Photodegradation Assays : Expose aqueous solutions to UV light (λ = 254 nm) and monitor decay via LC-MS/MS .
  • Microcosm Experiments : Simulate microbial degradation in sediment-water systems, quantifying metabolites via GC-ECD .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.